BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: DU-145 Co-
culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DU-14

Cat. No.: B1228312

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for establishing and analyzing co-culture
models involving the human prostate cancer cell line DU-145. These models are invaluable
tools for studying tumor-stromal interactions, evaluating therapeutic efficacy, and elucidating
mechanisms of cancer progression and metastasis.

Co-culture of DU-145 with Cancer-Associated
Fibroblasts (CAFs)

The interaction between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor
microenvironment is critical for tumor growth, invasion, and drug resistance. Co-culture models
of DU-145 cells with CAFs allow for the investigation of these complex interactions.

Quantitative Data Summary
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DU-145 DU-145 + NF DU-145 + CAF
Parameter Reference
Monoculture Co-culture Co-culture
Spheroid
Concentration 2,927 3,100 5,399 [1][2]
(spheroids/mL)
Spheroid Size -
50-300 Not Specified 50-300 [11[2]
Range (um)
DU-145
Incorporation in 50% 20% 30% [1][2]
Spheroids
Minimal Directional
o interaction and migration
Migration Random [3]
random towards and
migration along CAFs
Cell Association '
Low Low High [3]

Index

Signaling Pathways

Co-culture of DU-145 cells with CAFs has been shown to involve several key signaling
pathways that influence cancer cell behavior. One critical pathway involves fibronectin (Fn)
produced by CAFs, which promotes the directional migration of DU-145 cells.[3] Another
important axis is the FGFR signaling pathway, where CAFs can confer resistance to FGFR
inhibitors.
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Caption: DU-145 and CAF signaling interactions.

Experimental Protocols

This protocol is adapted from studies investigating the formation of DU-145 spheroids with
fibroblasts.[1][2]

Materials:

DU-145 prostate cancer cells

Cancer-Associated Fibroblasts (CAFs) or Normal Fibroblasts (NFs)

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

PDMS-coated plates or AggreWell™800 plates

CellTracker™ Green and Red dyes (for visualization)
Procedure:

o Label DU-145 cells with CellTracker™ Red and fibroblasts (CAFs or NFs) with CellTracker™
Green according to the manufacturer's instructions.

e Harvest and resuspend cells in culture medium.
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Mix DU-145 cells and fibroblasts at a 1:1 ratio.

Seed the cell mixture onto PDMS-coated plates or into AggreWell™800 plates.

Incubate for 16-24 hours to allow for stable spheroid formation.[2]

Monitor spheroid development, size, and concentration over time using brightfield and
fluorescence microscopy.

This protocol is based on the methodology used to assess directional migration.[3]

Materials:

Microfluidic device with side-by-side chambers

DU-145 cells labeled with CellTracker™ Red

CAFs or NFs labeled with CellTracker™ Green

Culture medium

Procedure:

Prepare labeled DU-145 and fibroblast cell suspensions.

o Load the DU-145 cell suspension into one chamber and the fibroblast suspension into the
adjacent chamber of the microfluidic device.

o Allow cells to adhere and interact.

o Perform time-lapse microscopy for 24 hours to track the migration of DU-145 cells relative to
the fibroblasts.

Analyze cell tracks to determine migration speed and directionality.

Co-culture of DU-145 with Macrophages

Investigating the interplay between DU-145 prostate cancer cells and macrophages is crucial
for understanding the inflammatory tumor microenvironment and its role in tumor progression
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and immune evasion.

Experimental Workflow
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Caption: Workflow for DU-145 and macrophage co-culture.

Experimental Protocols

This protocol allows for the study of paracrine signaling effects of DU-145 cells on macrophage

migration.[4]
Materials:
o Transwell inserts (e.g., 8 um pore size)

o 24-well plates
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Differentiated M1 or M2 macrophages

DU-145 cells

Culture medium

Crystal violet stain

Procedure:

Seed DU-145 cells in the lower chamber of a 24-well plate and culture until they adhere.
Treat DU-145 cells with compounds of interest if applicable.

Seed differentiated M1 or M2 macrophages in the upper compartment of the transwell insert
in serum-free medium.

Place the transwell insert into the well containing the DU-145 cells.

Incubate for 48 hours to allow for macrophage migration.

Remove non-migrated cells from the top of the insert with a cotton swab.

Fix and stain the migrated cells on the bottom of the insert with crystal violet.

Count the migrated cells using a microscope and imaging software like ImageJ.

This protocol is for studying changes in DU-145 cells, such as epithelial-mesenchymal

transition (EMT), upon direct contact with macrophages.[5]

Materials:

GFP-labeled DU-145 cells
Differentiated macrophages (e.g., from U937 cells)
Culture plates

Antibodies for CyTOF (Cytometry by Time-of-Flight) analysis targeting epithelial and
mesenchymal markers.
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Procedure:

e Culture GFP-labeled DU-145 cells.

» Differentiate macrophages according to standard protocols.

o Add the differentiated macrophages to the DU-145 cell culture.

e Co-culture for a desired period (e.g., 24-48 hours).

e Harvest the cells and prepare for CyTOF analysis.

o Use the GFP signal to distinguish DU-145 cells from macrophages during analysis.

e Analyze the expression of epithelial and mesenchymal markers on the DU-145 cell
population to assess EMT.

Co-culture of DU-145 with Osteoblasts

To model the interactions that occur during prostate cancer bone metastasis, DU-145 cells can
be co-cultured with osteoblasts.

Experimental Model

A three-dimensional model using a type 11l collagen matrix can be used to simulate the barrier
between the tumor and bone cells.[6]

Model Description:

A type lll collagen matrix acts as a barrier.

DU-145 cells are cultured on one side of the collagen barrier.

Human fetal osteoblasts (hFob) are cultured on the other side.

This setup allows for the evaluation of cancer cell invasion and the influence of the matrix on
prostate cancer-bone cell interactions.
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Protocol for 3D Collagen Matrix Co-culture

Materials:

DU-145 cells

Human fetal osteoblasts (hFob)

Type 1l collagen solution

Culture inserts or chambers to create a barrier model

Appropriate culture medium
Procedure:

e Prepare a type lll collagen gel according to the manufacturer's instructions to form a barrier
within a culture dish or insert.

o Seed DU-145 cells on one side of the collagen barrier.
e Seed hFob cells on the opposite side of the barrier.
o Culture the model, allowing for interaction and potential invasion across the collagen matrix.

» Monitor the culture for changes in cell morphology, collagen matrix degradation (indicative of
protease activity by DU-145 cells), and osteoblast differentiation (e.g., by measuring alkaline
phosphatase activity).[6]

Co-culture of DU-145 with Endothelial Cells

To study the process of angiogenesis and the interaction of cancer cells with blood vessels,
DU-145 cells can be co-cultured with endothelial cells.

Experimental Approaches

o Conditioned Media Experiments: Culture DU-145 cells and collect the conditioned medium.
Apply this medium to endothelial cell cultures to study the effects of secreted factors on
endothelial cell proliferation, migration, and tube formation.[7]
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3D Triculture Models: More complex models can be established by encapsulating DU-145
cells, endothelial cells (e.g., bone marrow endothelial cells), and stromal cells (e.g., HS27a)
within a hydrogel. This allows for the study of cell-cell interactions in a more physiologically
relevant 3D environment.[7]

Protocol for Conditioned Media Experiment

Materials:

DU-145 cells

Endothelial cells (e.g., HUVECS)
Culture medium

Plates for cell culture

Centrifuge and filters for media conditioning

Procedure:

Culture DU-145 cells to about 80-90% confluency.
Replace the medium with fresh, low-serum medium and culture for another 24-48 hours.

Collect the conditioned medium and centrifuge to remove cell debris. Filter sterilize the
medium.

Culture endothelial cells and treat them with a mixture of fresh medium and the DU-145
conditioned medium (e.g., a 1:1 ratio).[7]

As a control, use medium conditioned by the endothelial cells themselves or fresh medium.

Analyze the endothelial cells for changes in proliferation, migration, or tube formation using
appropriate assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: DU-145 Co-culture
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228312#du-145-co-culture-with-other-cell-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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